
L-Alanine, glycylglycyl-L-prolyl-
Descripción general
Descripción
L-Alanine, glycylglycyl-L-prolyl- is a tripeptide that has gained significant attention in the scientific community due to its potential applications in various fields. This tripeptide is composed of three amino acids, namely L-alanine, glycine, and L-proline, and is known for its unique properties and functions.
Aplicaciones Científicas De Investigación
Absorption and Metabolism
L-Alanine and its related peptides, including glycylglycyl-L-prolyl-, play a significant role in absorption and metabolism within the human body. Studies demonstrate that synthetic dipeptides such as L-alanyl-L-glutamine and glycyl-L-tyrosine are rapidly cleared from plasma, indicating a safe and efficient utilization as sources of free amino acids for parenteral use (Albers et al., 1988; Albers et al., 1989). These findings are crucial for clinical nutrition, especially in conditions requiring intravenous feeding.
Role in Parenteral Nutrition
Research shows that specific dipeptides, including those related to L-Alanine, are vital in parenteral nutrition, providing a direct source of amino acids for patients unable to consume or absorb food orally. A study on critically ill patients revealed that supplementation with L-alanyl-L-glutamine in parenteral nutrition significantly improved six-month survival rates, underscoring the importance of these dipeptides in clinical nutrition (Goeters et al., 2002).
Impact on Glucose Metabolism
The relationship between amino acids, including L-Alanine, and glucose metabolism is complex and significant, particularly in the context of diabetes and hyperglycemia. Studies indicate that interventions increasing blood ketone concentrations can lower blood glucose levels, a phenomenon partly attributed to the decreased availability of L-Alanine for gluconeogenesis, highlighting a potential therapeutic avenue for managing diabetes (Mota As et al., 2021).
Therapeutic Potential in Metabolic Disorders
Dipeptides like glycyl-L-proline, derived from L-Alanine, show promise as biomarkers and therapeutic targets in conditions such as migraine, where alterations in serum amino acid levels are observed. Identifying specific amino acids and peptides associated with migraine can lead to better understanding and management strategies for this disabling condition (Ren et al., 2017).
Influence on Immune Function
The administration of glutamine-containing dipeptides, such as GLY-GLN and ALA-GLN, has been investigated for their impact on immunomodulation during the perioperative period. These studies suggest that specific dipeptides can reduce immunosuppression and improve outcomes, indicating the crucial role of L-Alanine and its derivatives in supporting immune function (Exner et al., 2003).
Mecanismo De Acción
Target of Action
Related compounds such as glycine-l-proline-l-glutamate (gpe) and its analogs have been studied for their neuroprotective potentials . These compounds may target specific receptors or enzymes in the brain, contributing to their therapeutic effects.
Mode of Action
It’s known that l-alanine has extensive physiological functionality and tremendous pharmacological significance . It has been shown to inhibit the growth and in vitro proliferation of important human pathogens in a concentration-dependent manner .
Biochemical Pathways
L-Alanine is derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . It is an effector of the leucine responsive regulatory protein and an inhibitor of glutamine synthetase (GS)
Pharmacokinetics
L-alanine is known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
L-alanine has been shown to have significant anti-proliferative potential against human lung adenocarcinoma (a549; ic 50 732 μM) and mammary gland adenocarcinoma (MCF-7; IC 50 881 μM) cells . It also has potential anti-urolithiatic properties .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
L-Alanine, glycylglycyl-L-prolyl- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is alanine dehydrogenase, which catalyzes the conversion of pyruvate to L-alanine. This interaction is essential for the biosynthesis of L-alanine, a process that is vital for various metabolic pathways . Additionally, L-Alanine, glycylglycyl-L-prolyl- can interact with glycine-based oligopeptides, influencing the growth and morphology of L-alanine crystals .
Cellular Effects
L-Alanine, glycylglycyl-L-prolyl- has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, L-Alanine, glycylglycyl-L-prolyl- can stimulate glucagon secretion, which plays a crucial role in regulating blood glucose levels . This compound also affects the growth and development of cells by interacting with specific receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of L-Alanine, glycylglycyl-L-prolyl- involves several binding interactions with biomolecules. It can bind to enzymes such as alanine dehydrogenase, leading to enzyme activation or inhibition. This binding interaction is crucial for the regulation of metabolic pathways involving L-alanine . Additionally, L-Alanine, glycylglycyl-L-prolyl- can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Alanine, glycylglycyl-L-prolyl- can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that L-Alanine, glycylglycyl-L-prolyl- is relatively stable under various conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of L-Alanine, glycylglycyl-L-prolyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the effects of L-Alanine, glycylglycyl-L-prolyl- become detrimental to cellular health . It is important to determine the optimal dosage to maximize the benefits while minimizing the risks.
Metabolic Pathways
L-Alanine, glycylglycyl-L-prolyl- is involved in several metabolic pathways. It interacts with enzymes such as alanine dehydrogenase and glycine-based oligopeptides, influencing the metabolic flux and levels of metabolites . This compound plays a key role in the biosynthesis of L-alanine, which is essential for various metabolic processes, including energy production and amino acid metabolism.
Transport and Distribution
The transport and distribution of L-Alanine, glycylglycyl-L-prolyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the localization and accumulation of this compound in specific cellular compartments . The transport mechanisms ensure that L-Alanine, glycylglycyl-L-prolyl- reaches its target sites within the cells, where it can exert its biochemical effects.
Subcellular Localization
L-Alanine, glycylglycyl-L-prolyl- is localized in specific subcellular compartments, where it performs its functions. The subcellular localization is determined by targeting signals and post-translational modifications that direct this compound to specific organelles . The activity and function of L-Alanine, glycylglycyl-L-prolyl- are influenced by its localization within the cells, which ensures that it interacts with the appropriate biomolecules and participates in the relevant biochemical processes.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O5/c1-7(12(20)21)15-11(19)8-3-2-4-16(8)10(18)6-14-9(17)5-13/h7-8H,2-6,13H2,1H3,(H,14,17)(H,15,19)(H,20,21)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVHFLIEWMHDOB-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428594 | |
| Record name | L-Alanine, glycylglycyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61430-18-0 | |
| Record name | L-Alanine, glycylglycyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336734.png)
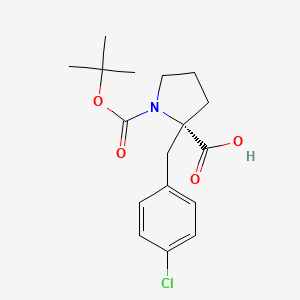

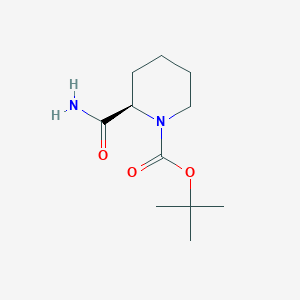
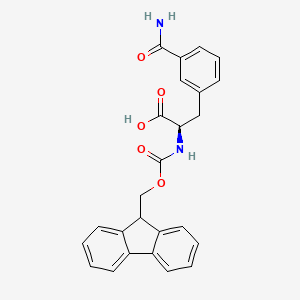

![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)
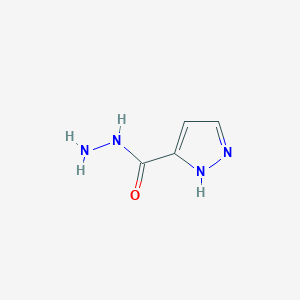



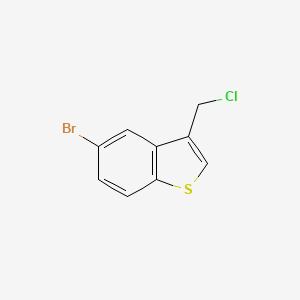
![[5-(2-Furyl)isoxazol-3-yl]methanol](/img/structure/B1336760.png)

